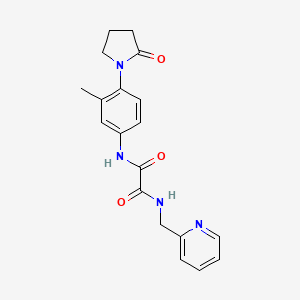

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide

描述

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group and a pyridin-2-ylmethyl substituent. The pyrrolidinone ring and pyridine moiety may enhance binding to biological targets, while the methyl group could influence lipophilicity and metabolic stability.

属性

IUPAC Name |

N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-13-11-14(7-8-16(13)23-10-4-6-17(23)24)22-19(26)18(25)21-12-15-5-2-3-9-20-15/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLXJWHFXVIVGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=N2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Key Structural Features and Modifications

The table below summarizes critical structural differences and biological activities of analogous oxalamides:

Functional Group Impact on Activity

- Pyrrolidinone vs.

- Pyridinylmethyl vs. Pyridinylethyl : The shorter methyl linker in the target compound (vs. ethyl in S336) could reduce steric hindrance, favoring interactions with hydrophobic pockets .

- Chloro/Methoxy Substitution : Chlorophenyl groups (e.g., Compound 13) are associated with antiviral activity, while methoxy groups (e.g., S336) improve metabolic stability and flavoring properties .

Metabolic Pathways

Oxalamides generally undergo hydrolysis of the oxalamide bond, followed by oxidation of aromatic/heterocyclic rings and conjugation with glucuronic acid . The target compound’s pyrrolidinone ring may undergo cytochrome P450-mediated oxidation, while the pyridine moiety could slow hydrolysis compared to S336’s dimethoxybenzyl group .

Toxicity and NOEL Values

- S336: A NOEL of 100 mg/kg bw/day in rats provides a safety margin >33 million for flavoring use .

- Compound 13: No toxicity data reported, but its 4-chlorophenyl group may raise concerns about bioaccumulation .

- Target Compound: Safety may align with S336 if metabolism is similar, but the pyrrolidinone ring could introduce unique metabolites requiring evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。